molecular formula C9H12OS B3393387 Phenol, o-(propylthio)- CAS No. 24362-86-5

Phenol, o-(propylthio)-

Cat. No. B3393387
CAS RN: 24362-86-5
M. Wt: 168.26 g/mol
InChI Key: XBUIQKVLOGMVKR-UHFFFAOYSA-N
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Description

“Phenol, o-(propylthio)-” is a derivative of phenol, which is a hydroxy derivative of aromatic hydrocarbons where the hydroxy group is directly attached to the carbon atom of the aromatic ring . It contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 sulfide .


Synthesis Analysis

Phenolic compounds, including “Phenol, o-(propylthio)-”, can be synthesized via several methods. One efficient protocol involves the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . Other methods include nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds .


Molecular Structure Analysis

The molecular structure of “Phenol, o-(propylthio)-” includes a total of 23 atoms; 12 Hydrogen atoms, 9 Carbon atoms, 1 Oxygen atom, and 1 Sulfur atom . The oxygen atom of the phenolic -OH group is in an sp2 hybridized state . The p-electrons of the OH group undergo p-π conjugation and are delocalized over the ring .


Chemical Reactions Analysis

Phenols, including “Phenol, o-(propylthio)-”, undergo various chemical reactions. The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Phenols are colorless liquids or solids, but they mostly turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces .

Mechanism of Action

The pharmacological actions of phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression .

Safety and Hazards

Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system. Some symptoms of exposure to phenol are weight loss, weakness, exhaustion, muscle aches, and pain .

Future Directions

Recent research trends in phenol synthesis have focused on one-pot oxidation of benzene due to the enormous energy consumption of the three-step cumene method in the industry . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .

properties

IUPAC Name

2-propylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUIQKVLOGMVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, o-(propylthio)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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